molecular formula C20H23ClN4O3 B13458537 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride

3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride

Cat. No.: B13458537
M. Wt: 402.9 g/mol
InChI Key: ZOKJJRBSSHSEAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with phenyl isocyanates under controlled conditions. The presence of ethoxy groups requires careful handling to ensure proper substitution and protection during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes. The phenyl ring and ethoxy groups may enhance its binding affinity to proteins and enzymes, modulating their activity .

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

1-[3-[2-(2-aminoethoxy)ethoxy]phenyl]-3-quinolin-3-ylurea;hydrochloride

InChI

InChI=1S/C20H22N4O3.ClH/c21-8-9-26-10-11-27-18-6-3-5-16(13-18)23-20(25)24-17-12-15-4-1-2-7-19(15)22-14-17;/h1-7,12-14H,8-11,21H2,(H2,23,24,25);1H

InChI Key

ZOKJJRBSSHSEAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=CC=C3)OCCOCCN.Cl

Origin of Product

United States

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